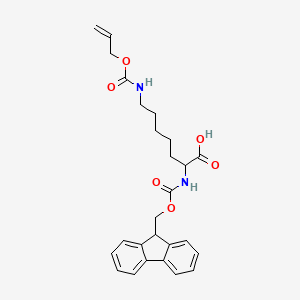

Fmoc-L-hlys(alloc)

Description

Fmoc-L-hlys(alloc), chemically designated as N~6~-[(Allyloxy)carbonyl]-N~2~-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine, is a protected lysine derivative widely used in peptide synthesis. Its molecular formula is C25H28N2O6, with an average molecular weight of 452.507 g/mol and a CAS number of 146982-27-6 . The compound features two orthogonal protecting groups: the Fmoc (9-fluorenylmethoxycarbonyl) group at the α-amino position and the Alloc (allyloxycarbonyl) group at the ε-amino position. This dual protection enables selective deprotection during solid-phase peptide synthesis (SPPS), making it invaluable for constructing complex peptides with multiple side-chain modifications .

Properties

Molecular Formula |

C26H30N2O6 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-(prop-2-enoxycarbonylamino)heptanoic acid |

InChI |

InChI=1S/C26H30N2O6/c1-2-16-33-25(31)27-15-9-3-4-14-23(24(29)30)28-26(32)34-17-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h2,5-8,10-13,22-23H,1,3-4,9,14-17H2,(H,27,31)(H,28,32)(H,29,30) |

InChI Key |

KZCWEDOQGDZLTE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-hlys(alloc) typically involves the reaction of lysine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and allyloxycarbonyl chloride (Alloc-Cl). The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product .

Industrial Production Methods

Industrial production of Fmoc-L-hlys(alloc) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield. The compound is usually produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-hlys(alloc) undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Alloc group can be selectively removed using palladium(0) catalysts in the presence of a proton source.

Substitution Reactions: The lysine side chain can be further functionalized through nucleophilic substitution reactions.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

Alloc Deprotection: Palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) in dichloromethane (CH₂Cl₂) with acetic acid (AcOH) and N-methylmorpholine (NMM).

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives and functionalized peptides, which can be further used in various applications .

Scientific Research Applications

Fmoc-L-hlys(alloc) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-L-hlys(alloc) primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino terminus of lysine, while the Alloc group protects the side chain. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides with high precision . The molecular targets and pathways involved include the activation of the lysine side chain for further functionalization and the formation of peptide bonds .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Fmoc-L-hlys(alloc) and structurally related compounds:

Key Observations :

- Protecting Group Chemistry :

- Alloc vs. Boc : Alloc (allyloxycarbonyl) is cleaved under mild conditions using palladium catalysts, whereas Boc (tert-butoxycarbonyl) requires strong acids like TFA . This makes Alloc preferable for sequential deprotection in sensitive peptides.

- Stereoisomerism : Fmoc-D-Lys(Alloc)-OH (CAS 146982-27-6) shares the same molecular formula as Fmoc-L-hlys(alloc) but differs in stereochemistry, affecting its interaction with chiral environments .

- Backbone Variations: Fmoc-L-Dap(Aloc)-OH contains a shorter diaminopropionic acid (Dap) backbone compared to lysine, limiting its use to peptides requiring constrained side-chain spacing . Fmoc-Dab(Alloc) utilizes 2,4-diaminobutyric acid (Dab), enabling δ-amino group modifications, which are rare in natural peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.